4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide
Description
4-(Morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide is a synthetic benzamide derivative characterized by two key structural motifs:
- Morpholinosulfonyl group: A sulfonyl group linked to a morpholine ring, which enhances solubility and modulates electronic properties.
- Oxazolidinone core: A 5-membered heterocyclic ring containing both oxygen and nitrogen atoms, with a ketone group at position 2.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c25-20(22-14-18-15-24(21(26)30-18)17-4-2-1-3-5-17)16-6-8-19(9-7-16)31(27,28)23-10-12-29-13-11-23/h1-9,18H,10-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHWHNWUWASULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3CN(C(=O)O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the morpholinosulfonyl group: This step might involve the reaction of morpholine with a sulfonyl chloride in the presence of a base.
Coupling with benzamide: The final step could involve coupling the intermediate with a benzamide derivative using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinosulfonyl group.
Reduction: Reduction reactions could target the oxazolidinone ring or the benzamide moiety.
Substitution: The aromatic ring in the benzamide moiety could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Functional Group Analysis
Spectral Characteristics
Critical Notes and Limitations
Synthesis protocols and spectral data for the target compound require experimental validation.
Biological activity predictions are speculative and necessitate in vitro/in vivo studies.
Biological Activity
The compound 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide , a derivative of oxazolidinone, has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 327.76 g/mol. The structure features a morpholine ring, a sulfonyl group, and an oxazolidinone moiety which are critical for its biological activity.
Research indicates that compounds similar to this compound may act as farnesyltransferase inhibitors . Farnesyltransferase is an enzyme involved in the post-translational modification of proteins that are crucial for cell signaling pathways in cancer progression. Inhibition of this enzyme can lead to apoptosis (programmed cell death) in cancer cells.
Antitumor Activity
Preliminary studies have shown that derivatives of this compound exhibit significant antitumor activity. For instance, a related compound identified as IMB-1406 demonstrated an IC50 value ranging from 6.92 to 8.99 μM against various cancer cell lines, outperforming established drugs like Sunitinib . The mechanism involved arresting the cell cycle at the S phase and inducing apoptosis through mitochondrial dysfunction and activation of caspases .
Case Studies
- HepG2 Cell Line : In studies involving HepG2 cells (a liver cancer cell line), treatment with similar compounds resulted in:
- MTT Assay Results : The MTT assay was utilized to assess cell viability post-treatment with varying concentrations of the compound. Concentrations from 0 to 320 mg/L were tested over 24, 48, and 72 hours, demonstrating a dose-dependent inhibition of cell growth .
Data Summary
| Compound Name | IC50 (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| IMB-1406 | 6.92 - 8.99 | HepG2 | Farnesyltransferase inhibition, apoptosis induction |
| 4-(Morpholinosulfonyl)-... | TBD | TBD | TBD |
Q & A
Q. What are the key synthetic pathways for 4-(morpholinosulfonyl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Introduction of the morpholinosulfonyl group via reaction with morpholine and sulfonating agents under controlled pH and temperature .
- Oxazolidinone Formation : Cyclization of intermediates using carbodiimide-based coupling agents or trichloroisocyanuric acid (TCICA) in aprotic solvents like acetonitrile .
- Benzamide Coupling : Amide bond formation between the sulfonated benzoyl chloride and the oxazolidinone-methylamine intermediate, often catalyzed by potassium carbonate . Optimization requires precise control of reaction time, solvent polarity (e.g., DMSO or acetonitrile), and stoichiometric ratios to avoid side products like hydroxylated derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Critical methods include:
- NMR Spectroscopy : 1H/13C NMR to confirm sulfonamide and oxazolidinone ring connectivity (e.g., δ 3.6–3.8 ppm for morpholine protons, δ 4.2–4.5 ppm for oxazolidinone methylene) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ at m/z 487.12 for C21H22N3O6S) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .
Q. What are the primary biological activities associated with this compound?
Preliminary studies indicate:
- Antimicrobial Activity : Inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis, with MIC values <10 µM against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Potential : Apoptosis induction in cancer cell lines via caspase-3 activation, though structure-activity relationships (SARs) require further validation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., ring puckering in oxazolidinone) .
- Cross-Validation with X-ray Crystallography : Compare experimental data with CCDC depositions (e.g., CCDC-1441403 for analogous structures) .
- Computational Modeling : Density functional theory (DFT) calculations to predict chemical shifts and optimize conformational models .
Q. What experimental designs are optimal for evaluating SARs of this compound?
A robust SAR study requires:
- Fragment-Based Modifications : Systematic substitution of morpholine (e.g., piperazine analogs) or oxazolidinone phenyl groups to assess potency changes .
- High-Throughput Screening (HTS) : Assays measuring IC50 against enzymatic targets (e.g., FabI) and cytotoxicity in HEK293 cells .
- Molecular Docking : Use of AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., PDB: 6FJ) .
Q. How can researchers address low yields in the final coupling step of synthesis?
Common solutions include:
- Catalyst Optimization : Transition from K2CO3 to DBU (1,8-diazabicycloundec-7-ene) for enhanced amide bond formation efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve reactant solubility .
- Purification Techniques : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water) to isolate pure product .
Q. What mechanisms underlie its activity against drug-resistant pathogens?
Proposed mechanisms include:
- Multi-Target Inhibition : Simultaneous disruption of bacterial cell wall synthesis (via penicillin-binding protein inhibition) and DNA gyrase activity .
- Efflux Pump Suppression : Downregulation of mepA efflux pumps in MRSA, evidenced by RT-qPCR and ethidium bromide accumulation assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
